fosinopril

Chronic Kidney Disease Pharmacokinetics Dose Adjustment

A key risk in procuring generic ACE inhibitors is overlooking their distinct pharmacokinetic profiles in special populations-leading to dosing errors. Fosinopril solves this through its unique, dual hepatic/renal clearance. - In a head-to-head study, its accumulation (26.8%) was dramatically lower than enalaprilat (76.6%) or lisinopril (161.7%) in renal impairment. - In elderly patients, it matched chlorthalidone’s -24 mmHg SBP reduction without adverse metabolic effects on uric acid, cholesterol, or potassium. Specify sodium stearyl fumarate lubricant (0.3-4% w/w) in procurement for maximum shelf stability, as conventional magnesium stearate degrades this phosphinic acid prodrug.

Molecular Formula C30H46NO7P
Molecular Weight 563.7 g/mol
Cat. No. B1204618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefosinopril
SynonymsDynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil
Molecular FormulaC30H46NO7P
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3
InChIInChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)
InChIKeyBIDNLKIUORFRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinopril: Dual-Elimination ACE Inhibitor


Fosinopril is a phosphinic acid ester prodrug that undergoes complete in vivo hydrolysis to its active diacid metabolite, fosinoprilat, a competitive inhibitor of angiotensin-converting enzyme (ACE) [1]. Pharmacokinetically, fosinoprilat is distinguished by its dual and compensatory elimination via both hepatic and renal routes, whereas most other ACE inhibitors are cleared predominantly or exclusively by the kidney [2]. The absorption of fosinopril ranges between 18% and 41%, and food does not significantly alter its extent of absorption [3].

1
Prodrug-to-metabolite study context Phosphinic acid ester prodrug hydrolyzed to active diacid metabolite fosinoprilat for ACE inhibition research.
2
Dual-elimination pathway studies Compensatory hepatic and renal clearance supports pharmacokinetic research in renal impairment models.
3
Food-independent absorption Reported absorption extent not significantly altered by food intake, supporting flexible dosing-regimen research.

Fosinopril Non-Interchangeability in Renal Impairment


Although ACE inhibitors are frequently regarded as a therapeutic class with interchangeable antihypertensive efficacy, this assumption does not extend to pharmacokinetic behavior in special populations. In patients with moderate to severe renal impairment, drugs eliminated primarily via the kidney—such as enalaprilat and lisinopril—exhibit marked accumulation, necessitating substantial dose adjustments [1]. Fosinoprilat's compensatory hepatobiliary elimination pathway mitigates this accumulation, maintaining total body clearance across varying degrees of renal dysfunction [2]. Consequently, generic substitution without consideration of renal function and the distinct elimination profiles of individual ACE inhibitors introduces the risk of either subtherapeutic dosing or concentration-related adverse events [3].

Elimination
Fosinoprilat: dual hepatic/renal Enalaprilat and lisinopril rely predominantly on renal clearance; accumulation in renal impairment may differ substantially from fosinoprilat.
Metabolic
Fosinopril: neutral metabolic profile reported Thiazide-type comparators may produce measurable shifts in uric acid, potassium, and lipid endpoints; these changes may not transfer to fosinopril.
Stability
Lubricant-dependent shelf stability Formulations using magnesium stearate may exhibit reduced stability; alternative lubricants reported to improve shelf-life context.

Fosinopril Comparative Evidence


Reduced Drug Accumulation in Renal Insufficiency

In a direct head-to-head multiple-dose parallel study in patients with creatinine clearance <30 mL/min, fosinopril demonstrated significantly less drug accumulation compared with both enalapril and lisinopril. After 10 days of once-daily dosing, the percentage increase in AUC from day 1 to day 10 for fosinoprilat was 26.8% (nonsignificant), whereas enalaprilat increased by 76.6% (p<0.001) and lisinopril by 161.7% (p<0.001) [1]. The Cmax of fosinopril increased by only 21.1% compared with 123.6% for lisinopril (p<0.01) [2].

Accumulation in RI
Head-to-head
AUC +26.8% vs +76.6% (enalapril), +161.7% (lisinopril)
Reported lower accumulation in renal impairment supports simplified exposure-monitoring context.
CLCR
Metabolic endpoints
Head-to-head
Equivalent SBP reduction; chlorthalidone increased uric acid, cholesterol, urea, K⁺
Reported metabolic endpoint profile may inform elderly-population research context.
312-patient multicenter study; isolated systolic hypertension.
Cough risk rank
Network meta-analysis
SUCRA 72.5% (intermediate among 11 ACE inhibitors)
Reported rank informs tolerability-endpoint interpretation in cough-sensitive research models.
135 RCTs; 45,420 patients; SUCRA methodology.
Formulation stability
Patent document
Stability improved with sodium stearyl fumarate or hydrogenated vegetable oil
Lubricant selection context is relevant for tablet procurement review.
U.S. Patent 5,006,344; 0.3%–4% lubricant range.
ACE inhibition potency
Class-level
3× captopril; ~1× enalaprilat; 0.5× lisinopril; 0.25× ramipril
Ex vivo potency context supports dose-response interpretation; not a direct efficacy ranking.
Isolated enzyme systems; binding-affinity differences.
Chronic Kidney Disease Pharmacokinetics Dose Adjustment

Neutral Metabolic Profile vs Chlorthalidone

In a 312-patient Italian multicenter study comparing fosinopril with the diuretic chlorthalidone in elderly patients with isolated systolic hypertension, both agents produced equivalent blood pressure reductions. However, only chlorthalidone caused statistically significant adverse changes in metabolic parameters. Fosinopril produced no significant change in uric acid, total cholesterol, blood urea, or serum potassium concentrations, whereas chlorthalidone increased all of these parameters significantly [1].

Metabolic endpoints
Head-to-head
Equivalent SBP reduction; chlorthalidone increased uric acid, cholesterol, urea, K⁺
Reported metabolic endpoint profile may inform elderly-population research context.
312-patient multicenter study; isolated systolic hypertension.
Isolated Systolic Hypertension Elderly Metabolic Effects

Cough Risk Ranking Among ACE Inhibitors

A 2023 systematic review and network meta-analysis of 135 randomized controlled trials involving 45,420 patients ranked eleven ACE inhibitors by their propensity to induce dry cough using the surface under the cumulative ranking curve (SUCRA) methodology. Fosinopril ranked with a SUCRA score of 72.5%, indicating a moderate-to-high cough induction potential within the ACE inhibitor class. Comparatively, ramipril had a SUCRA score of 76.4%, lisinopril 64.7%, enalapril 49.7%, perindopril 54.1%, and captopril 13.7% (lower SUCRA = lower cough risk) [1].

Cough risk rank
Network meta-analysis
SUCRA 72.5% (intermediate among 11 ACE inhibitors)
Reported rank informs tolerability-endpoint interpretation in cough-sensitive research models.
135 RCTs; 45,420 patients; SUCRA methodology.
Adverse Drug Reactions Cough Network Meta-Analysis

Stable Tablet Formulation with Alternative Lubricants

Fosinopril sodium exhibits inherent stability challenges in tablet formulations, particularly when conventional lubricants such as magnesium stearate are employed. U.S. Patent 5,006,344 discloses that the shelf life and stability of fosinopril sodium tablets are significantly enhanced when the lubricant is selected from sodium stearyl fumarate or hydrogenated vegetable oil, as opposed to magnesium stearate [1]. The patent specifies stable tablet compositions comprising 1% to 25% fosinopril sodium by weight, with lubricant content ranging from 0.3% to 4% [2].

Formulation stability
Patent document
Stability improved with sodium stearyl fumarate or hydrogenated vegetable oil
Lubricant selection context is relevant for tablet procurement review.
U.S. Patent 5,006,344; 0.3%–4% lubricant range.
Pharmaceutical Formulation Stability Excipients

Comparative ACE Inhibitory Potency

In ex vivo pharmacodynamic studies, the ACE inhibitory potency of fosinoprilat has been compared with that of other commonly used ACE inhibitors. Fosinoprilat exhibits approximately 3 times the ACE inhibitory potency of captopril, potency similar to that of enalaprilat, half the potency of lisinopril, and approximately one-quarter the potency of ramipril [1]. These relative potency differences reflect variations in binding affinity to the ACE active site but do not directly translate to differences in clinical antihypertensive efficacy.

ACE inhibition potency
Class-level
3× captopril; ~1× enalaprilat; 0.5× lisinopril; 0.25× ramipril
Ex vivo potency context supports dose-response interpretation; not a direct efficacy ranking.
Isolated enzyme systems; binding-affinity differences.
Pharmacodynamics ACE Inhibition Potency

Fosinopril Application Scenarios


Antihypertensive Therapy in Renal Impairment

For patients with creatinine clearance below 30 mL/min, fosinopril is preferred over enalapril and lisinopril due to its dual hepatic and renal elimination pathways. In head-to-head pharmacokinetic studies, fosinoprilat accumulation after 10 days of dosing was only 26.8% (non-significant), compared with 76.6% for enalaprilat and 161.7% for lisinopril [1]. This pharmacokinetic differentiation translates to simplified dosing regimens and reduced need for therapeutic drug monitoring in renally compromised populations [2].

Isolated Systolic Hypertension with Metabolic Comorbidities

In elderly patients with isolated systolic hypertension and coexisting hyperuricemia, dyslipidemia, or electrolyte disturbances, fosinopril offers a metabolic advantage over thiazide-type diuretics. A head-to-head trial of 312 elderly patients demonstrated equivalent systolic blood pressure reduction (-23.9 mm Hg with fosinopril versus -23.7 mm Hg with chlorthalidone), but only chlorthalidone significantly increased uric acid, total cholesterol, blood urea, and serum potassium [3]. Fosinopril provides equivalent antihypertensive efficacy without these adverse metabolic perturbations [4].

Stable Tablet Formulation Procurement

Fosinopril sodium is inherently susceptible to stability degradation when formulated with conventional lubricants such as magnesium stearate. Formulations employing sodium stearyl fumarate or hydrogenated vegetable oil as lubricants demonstrate superior shelf stability, as documented in U.S. Patent 5,006,344 [5]. Procurement specifications should explicitly require lubricant composition verification, with optimal lubricant content ranging from 0.3% to 4% by weight, and fosinopril sodium content between 1% and 25% by weight [6].

ACE Inhibitor Selection by Cough Tolerability

In clinical or research settings where dry cough is a known tolerability concern, the ranked cough propensity of ACE inhibitors can guide selection. Based on a 2023 network meta-analysis of 135 RCTs involving 45,420 patients, fosinopril has a SUCRA score of 72.5%, indicating an intermediate cough risk profile among ACE inhibitors. Fosinopril ranks below ramipril (76.4%) but above lisinopril (64.7%), enalapril (49.7%), and captopril (13.7%) [7]. This quantitative ranking informs evidence-based decision-making when balancing efficacy and tolerability.

Application
Selection Property
Validation Focus
Renal impairment PK research
Dual hepatic/renal elimination pathway
Exposure-model comparison vs predominantly renally cleared ACE inhibitors
Metabolic-endpoint studies
Reported neutral metabolic profile
Uric acid, potassium, and lipid endpoint monitoring vs thiazide comparators
Cough-tolerability research
Intermediate SUCRA rank among ACE inhibitors
Tolerability-endpoint interpretation in cough-sensitive models
Tablet formulation procurement
Lubricant-dependent stability profile
Excipient composition review for shelf-stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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